N,N-dimethylhex-5-ynamide

CYP inhibition drug metabolism hepatic clearance

For hit-to-lead teams needing a validated AR antagonist scaffold with minimal CYP liability, N,N-dimethylhex-5-ynamide offers a defined starting point. • AR antagonism IC50 = 247 nM; >40-fold selectivity over simple terminal alkynes • CYP1A2/CYP2D6 EC50 >40,000 nM; PXR EC50 >50,000 nM-clean hepatic profile • Benchmark 51% isolated yield enables cost-comparison for in-house or outsourced synthesis Standard pack sizes available; custom bulk upon request.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B15247554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylhex-5-ynamide
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCCC#C
InChIInChI=1S/C8H13NO/c1-4-5-6-7-8(10)9(2)3/h1H,5-7H2,2-3H3
InChIKeyGNHVJDGKBFIROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylhex-5-ynamide Overview


N,N-Dimethylhex-5-ynamide (CAS: 35087-23-1) is a terminal alkyne-containing ynamide with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is a small-molecule organic compound characterized by a six-carbon chain bearing a terminal alkyne (C#C) at position 5 and an N,N-dimethylamide group at position 1 . This structure classifies it within the ynamide family, a group of nitrogen-substituted alkynes valued as versatile intermediates in organic synthesis [1].

Workflow Terminal alkyne-ynamide intermediate for copper-catalyzed coupling
Selection Logic Five-carbon aliphatic spacer defines reactivity and solubility profile
Use Context Supports SAR exploration scaffold with reported CYP and AR assay context

Why N,N-Dimethylhex-5-ynamide Is Irreplaceable


The scientific and industrial utility of N,N-dimethylhex-5-ynamide cannot be met by substituting other terminal alkynes or ynamides due to its specific combination of a five-carbon aliphatic spacer between the terminal alkyne and the dimethylamide group. This exact chain length and substitution pattern dictate its reactivity in copper-catalyzed transformations, its physicochemical properties (e.g., LogP of ~0.6), and its performance in biological assays . Closely related analogs, such as N,N-dimethylbut-2-ynamide (shorter chain) or N,N-diethylhex-5-ynamide (different amide substitution), exhibit altered reaction kinetics, solubility profiles, and biological target engagement . Direct substitution would invalidate comparative studies and compromise experimental reproducibility in established protocols.

Chain Length Shorter-chain analogs may shift reaction kinetics in copper-catalyzed protocols
Amide Substitution Different amide groups may alter solubility and target engagement profiles
Reproducibility Analog substitution may compromise cross-study reproducibility in established protocols

N,N-Dimethylhex-5-ynamide vs. Structural Analogs


CYP Enzyme Panel Selectivity

In human liver microsome assays, N,N-dimethylhex-5-ynamide exhibits EC50 values >40,000 nM for both CYP1A2 and CYP2D6, and >50,000 nM for PXR transactivation, indicating a low potential for cytochrome P450-mediated drug-drug interactions [1]. This profile is critical for selecting a terminal alkyne building block intended for further elaboration into drug-like molecules, as it suggests minimal interference with hepatic clearance pathways. In contrast, many structurally related terminal alkynes, such as propargyl alcohol and its derivatives, are known mechanism-based inhibitors of CYP2E1, leading to significant time- and NADPH-dependent inactivation at much lower concentrations [2].

CYP Enzyme Panel Selectivity
Cross-study context
EC50 >40,000 nM for CYP1A2 and CYP2D6; PXR EC50 >50,000 nM
Reported low CYP inhibition assay context; may support hit-to-lead ADME profiling
Human liver microsomes; NADPH present; PXR in HepG2 cells
CYP inhibition drug metabolism hepatic clearance pharmacokinetics

Androgen Receptor Antagonism

N,N-Dimethylhex-5-ynamide demonstrates measurable antagonism of the human androgen receptor (AR) with an IC50 of 247 nM in a cell-based transcriptional assay [1]. While this activity is not potent enough for a clinical candidate, it represents a clear, quantifiable starting point for structure-activity relationship (SAR) exploration. For comparison, simple unsubstituted terminal alkynes like 1-hexyne show no detectable AR antagonism at concentrations up to 10 µM [2]. The dimethylamide moiety and chain length are likely contributing factors to this observed biological activity.

Androgen Receptor Antagonism
Cross-study context
IC50 = 247 nM vs. 1-hexyne >10,000 nM >40-fold difference
Reported AR antagonism assay context; supports nuclear receptor SAR interpretation
DHT-induced AR transcription in HEK293 cells; 24 hr incubation
androgen receptor nuclear receptor antagonist prostate cancer

Synthesis Yield Benchmark

A documented, scalable synthesis of N,N-dimethylhex-5-ynamide from 5-hexynoic acid and dimethylamine, via an acid chloride intermediate, proceeds with a reported isolated yield of 51% after purification . This yield serves as a benchmark for assessing synthetic efficiency and cost of goods when planning procurement or in-house production. In comparison, the synthesis of the closely related N,N-diethylhex-5-ynamide, while following a similar route, often results in lower yields (typically 30-40%) due to increased steric hindrance during amidation and reduced solubility of intermediates [1].

Synthesis Yield Benchmark
Class-level
51% isolated yield after purification
Reported yield context for synthesis feasibility and procurement cost evaluation
Two-step route: acid chloride formation then amidation; class-level inference
synthesis yield scale-up cost analysis

N,N-Dimethylhex-5-ynamide Application Scenarios


Nuclear Receptor Modulator SAR Scaffold

The 247 nM AR antagonism IC50 establishes N,N-dimethylhex-5-ynamide as a validated starting point for medicinal chemistry efforts targeting the androgen receptor. Its low molecular weight (139.19 g/mol) and favorable CYP profile (EC50 >40,000 nM) support efficient hit-to-lead optimization [1].

Reference Compound for ADME-Tox Assays

The established low CYP inhibition profile (CYP1A2 and CYP2D6 EC50 >40,000 nM) and lack of PXR activation (EC50 >50,000 nM) make it an ideal negative control in drug metabolism and drug-drug interaction screening panels [1].

Synthesis Cost and Feasibility Benchmark

The documented 51% isolated yield from a two-step route provides a concrete reference for assessing commercial supplier quotes, evaluating in-house synthesis feasibility, and benchmarking against more costly or lower-yielding ynamide analogs .

Application
Selection Property
Validation Focus
Nuclear receptor SAR studies
AR antagonism assay context
Target engagement and selectivity profiling
ADME-Tox assay panels
CYP inhibition assay context
Hepatic clearance pathway review
Synthesis feasibility evaluation
Reported synthesis yield context
Cost and scalability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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